molecular formula C19H21N3OS2 B430195 5-benzylsulfanyl-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine CAS No. 354992-59-9

5-benzylsulfanyl-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B430195
CAS No.: 354992-59-9
M. Wt: 371.5g/mol
InChI Key: WKOSVJGIGWXNAM-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ylamine is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications .

Industrial Production Methods

large-scale synthesis would generally involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ylamine apart is its unique structural features, such as the combination of a pyrano and thieno ring system with a benzylsulfanyl group. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

CAS No.

354992-59-9

Molecular Formula

C19H21N3OS2

Molecular Weight

371.5g/mol

IUPAC Name

5-benzylsulfanyl-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C19H21N3OS2/c1-3-19(2)9-13-14(10-23-19)25-17-15(13)16(20)21-18(22-17)24-11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H2,20,21,22)

InChI Key

WKOSVJGIGWXNAM-UHFFFAOYSA-N

SMILES

CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=CC=C4)C

Canonical SMILES

CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC4=CC=CC=C4)C

Origin of Product

United States

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